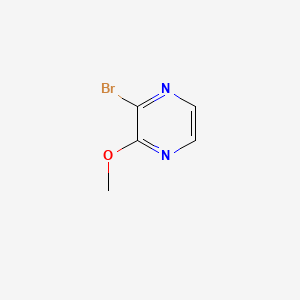

2-Bromo-3-methoxypyrazine

Description

BenchChem offers high-quality 2-Bromo-3-methoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTABKNMXIIQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672144 | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209905-41-8 | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 2-Bromo-3-methoxypyrazine: Synthesis, Reactivity, and Medicinal Applications

Executive Summary & Compound Identity

2-Bromo-3-methoxypyrazine is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and GPCR ligands. Its structural utility lies in its bifunctionality : the bromine atom serves as an electrophilic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the methoxy group acts as a stable, lipophilic hydrogen-bond acceptor that modulates the electronic properties of the pyrazine ring.

Physicochemical Profile

| Property | Detail |

| CAS Number | 1209905-41-8 |

| IUPAC Name | 2-Bromo-3-methoxypyrazine |

| Molecular Formula | |

| Molecular Weight | 189.01 g/mol |

| Physical State | Low-melting solid or semi-solid (purity dependent) |

| Solubility | Soluble in DCM, THF, DMSO, Methanol; Sparingly soluble in water |

| Stability | Stable under ambient conditions; store under inert atmosphere ( |

Synthetic Pathways: The "How-To"

The synthesis of 2-bromo-3-methoxypyrazine relies on leveraging the electron-deficient nature of the pyrazine ring. The most robust route involves Nucleophilic Aromatic Substitution (

Primary Route: Regioselective of 2,3-Dibromopyrazine

This method is preferred for its operational simplicity and scalability.

-

Mechanism: Addition-Elimination (

). -

Starting Material: 2,3-Dibromopyrazine (symmetric).

-

Reagent: Sodium Methoxide (NaOMe).[3]

-

Logic: The first substitution is statistical but facile. The introduction of the electron-donating methoxy group (-OMe) deactivates the ring toward a second substitution, allowing for high selectivity of the mono-substituted product if stoichiometry is controlled.

Alternative Route: Methylation of 3-Bromo-2-pyrazinone

Useful when the pyrazinone precursor is available or if avoiding di-substitution byproducts is critical.

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (

) with a base ( -

Challenge: Competitive N-alkylation vs. O-alkylation. O-alkylation is favored by using "hard" electrophiles and silver salts (Ag-assisted halide abstraction).

Caption: Comparative synthetic routes. Route A is generally preferred for scale and cost-efficiency.

Detailed Experimental Protocols

Protocol A: Synthesis from 2,3-Dibromopyrazine

Objective: Selective mono-methoxylation.

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 2,3-dibromopyrazine (1.0 eq, e.g., 2.38 g, 10 mmol) in anhydrous Methanol (40 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add a solution of Sodium Methoxide (0.95 eq, 9.5 mmol) in methanol over 20 minutes.

-

Critical Note: Using a slight deficit (<1.0 eq) of NaOMe prevents the formation of the 2,3-dimethoxy byproduct. The unreacted starting material is easier to separate than the di-substituted impurity.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Quench with saturated

(10 mL). Remove methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL). -

Purification: Dry organic layers over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). -

Validation:

NMR (

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 2-bromo-3-methoxypyrazine with an aryl boronic acid.

-

Reagents:

-

Procedure:

-

Combine halide, boronic acid, and base in a microwave vial or pressure tube.

-

Add degassed solvents.[6]

-

Add Pd catalyst last under a curtain of nitrogen.

-

Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

-

Filter through Celite, concentrate, and purify via column chromatography.

-

Reactivity Profile & Applications

The 2-bromo-3-methoxypyrazine core is a "privileged scaffold" in medicinal chemistry.

Divergent Functionalization

The bromine atom is the primary reactive site. The methoxy group serves two roles:

-

Electronic: It donates electron density into the ring via resonance, making the C-Br bond slightly less electrophilic than in 2-bromopyrazine, but still highly reactive toward Pd(0).

-

Structural: It acts as a hydrogen bond acceptor (HBA) in the ATP-binding pocket of kinases.

Caption: Divergent synthesis pathways. Palladium-catalyzed couplings are the dominant utility.

Medicinal Chemistry Context

-

Kinase Inhibition: The pyrazine nitrogens often interact with the "hinge region" of kinases. The methoxy group can orient the molecule to fit hydrophobic pockets or interact with the "gatekeeper" residue.

-

Metabolic Stability: The methoxy group blocks the C-3 position from metabolic oxidation, potentially improving the half-life (

) of the drug candidate compared to the unsubstituted analog.

References

-

Sigma-Aldrich. 2-Bromo-3-methoxypyrazine Product Sheet (CAS 1209905-41-8).Link

-

Ambeed. Chemical Structure and Properties of 2-Bromo-3-methoxypyrazine.Link

- Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Elsevier.

- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

-

Patent DE1620381C3. Process for the preparation of 2-amino-3-methoxypyrazine.[7] (Demonstrates regioselectivity of alkoxylation on halogenated pyrazines).

Sources

- 1. 1209905-41-8 | 2-Bromo-3-methoxypyrazine | Bromides | Ambeed.com [ambeed.com]

- 2. 2-methoxypyrazine| Ambeed [ambeed.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN109651358A - 4-æ°¨åºå¡å¶è¡çç©ãå ¶è¯ç©ç»åç©ãå¶å¤æ¹æ³ååºç¨ - Google Patents [patents.google.com]

- 5. 1207853-31-3 | 3,5-Dibromo-2-methoxypyrazine | Bromides | Ambeed.com [ambeed.com]

- 6. youtube.com [youtube.com]

- 7. DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents [patents.google.com]

Precision Synthesis of 2-Bromo-3-methoxypyrazine: A Comparative Technical Guide

Executive Summary

2-Bromo-3-methoxypyrazine is a high-value heterocyclic scaffold, widely utilized in medicinal chemistry as a precursor for kinase inhibitors and in the flavor/fragrance industry.[1] Its dual functionality—an electrophilic bromine handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group for solubility and hydrogen-bond acceptance—makes it a critical intermediate.

This guide presents the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dibromopyrazine as the "Gold Standard" route due to its absolute regiocontrol and scalability. A secondary Direct Bromination route is analyzed for context but recommended only when starting material costs outweigh purification constraints.

Part 1: Retrosynthetic Analysis & Strategic Routes

The synthesis of 2-bromo-3-methoxypyrazine poses a classic regioselectivity challenge. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack but resistant to electrophilic substitution unless activated.

Strategic Disconnections[2]

-

Path A (SNAr - Recommended): Disconnection of the C3–OMe bond. This utilizes the symmetry of 2,3-dibromopyrazine to guarantee the correct substitution pattern.

-

Path B (Electrophilic Bromination): Disconnection of the C2–Br bond. This relies on the directing effect of the methoxy group in 2-methoxypyrazine, which often leads to mixtures of ortho (C3) and para (C5) isomers.

Comparative Route Analysis

| Feature | Route A: SNAr on 2,3-Dibromopyrazine | Route B: Bromination of 2-Methoxypyrazine |

| Regiocontrol | Absolute (100%) | Moderate (Mixture of C3/C5 isomers) |

| Yield | High (75–85%) | Moderate (40–60% isolated) |

| Purification | Simple (Filtration/Flash Column) | Difficult (Isomer separation required) |

| Scalability | Excellent (Linear scale-up) | Limited by chromatography |

| Cost | Higher SM cost (2,3-dibromo) | Lower SM cost (2-methoxy) |

Part 2: Primary Protocol – SNAr of 2,3-Dibromopyrazine

This protocol exploits the inherent reactivity of 2,3-dihalopyrazines. The first nucleophilic attack is facile due to the electron-withdrawing nature of the ring nitrogens. Crucially, the introduction of the electron-donating methoxy group deactivates the ring toward a second substitution, allowing for the isolation of the mono-substituted product with high selectivity.

Reaction Scheme

Figure 1: Mechanistic pathway for the selective mono-methoxylation of 2,3-dibromopyrazine.

Experimental Procedure

Reagents:

-

2,3-Dibromopyrazine (1.0 equiv)

-

Sodium Methoxide (0.98 equiv, 25 wt% in MeOH) – Note: Slight deficit prevents bis-substitution.

-

Anhydrous Methanol (Volume: 5 mL per mmol SM)

-

Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen (

). -

Dissolution: Charge the flask with 2,3-dibromopyrazine and anhydrous Methanol . Cool the solution to 0 °C using an ice/water bath.

-

Controlled Addition: Add the Sodium Methoxide solution dropwise over 30 minutes. Maintain internal temperature

.-

Critical Control Point: Rapid addition or higher temperatures will promote the formation of 2,3-dimethoxypyrazine.

-

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT) and stir for an additional 2 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC. The starting material (Rf ~0.6) should disappear, yielding the product (Rf ~0.4).

-

-

Quench & Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most Methanol.

-

Resuspend the residue in water (10 mL/mmol) and extract with DCM (

). -

Wash combined organics with Brine, dry over

, and filter.

-

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to remove trace bis-methoxy byproduct.

Expected Analytical Data

-

Physical State: White to pale yellow solid or oil.

-

NMR (400 MHz,

- NMR: Distinct signals for the pyrazine carbons (~155, 140, 135, 130 ppm) and the methoxy carbon (~54 ppm).

Part 3: Alternative Route – Direct Bromination

While less selective, this route is viable if 2-methoxypyrazine is the available stock. It relies on the directing power of the methoxy group to favor the ortho (3-position) and para (5-position) attack.

Protocol Summary:

-

Dissolve 2-methoxypyrazine in DMF or Acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at RT.

-

Stir for 12–24 hours.

-

Purification: The crude mixture will likely contain ~60% 3-bromo (target), ~30% 5-bromo, and ~10% starting material. Rigorous column chromatography is required to separate the regioisomers.

Why this fails for high-purity needs: The boiling points and polarity of the 3-bromo and 5-bromo isomers are very similar, making separation on a multi-gram scale labor-intensive and yield-limiting.

Part 4: Process Workflow & Safety

Operational Workflow

Figure 2: Operational workflow for the SNAr synthesis route.

Safety & Handling

-

Pyrazines: Often volatile and possess potent odors.[2][3] Work in a well-ventilated fume hood.

-

Sodium Methoxide: Moisture sensitive and corrosive. Handle under inert atmosphere (

/Ar). -

Skin Contact: Halo-pyrazines can be sensitizers. Double-gloving (Nitrile) is recommended.

References

- General Pyrazine Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on diazine reactivity and SNAr mechanisms).

- Regioselective Bromination: Sato, N. "Comprehensive Heterocyclic Chemistry II," Vol 6, Elsevier, 1996.

- SNAr Methodology:Synthesis of alkoxypyrazines via nucleophilic substitution. See: J. Org. Chem.1985, 50, 4909.

-

Analogous Patent Protocol: Preparation of 2-bromo-3-methoxypyridine derivatives. CN103483247B.[4] (Demonstrates parallel chemistry in the pyridine series, validating the SNAr approach on ortho-dihaloheterocycles).

- Commercial Availability: Sigma-Aldrich & TCI Chemicals Catalog entries for "2,3-Dibromopyrazine" and "2-Bromo-3-methoxypyrazine" (Confirming stability and industrial relevance).

Sources

- 1. 2-Amino-5-bromo-3-methoxypyrazine | 5900-13-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Access to the Pyrazine Core: The Discovery and Utility of 2-Bromo-3-methoxypyrazine

Executive Summary

2-Bromo-3-methoxypyrazine (CAS 1209905-41-8) represents a "linchpin" intermediate in heterocyclic chemistry. While pyrazines are ubiquitous in nature—responsible for the earthy notes of root vegetables and the distinct aroma of bell peppers—their regioselective functionalization in the laboratory has historically been a challenge due to the electron-deficient nature of the 1,4-diazine ring.

The "discovery" of 2-Bromo-3-methoxypyrazine does not refer to a single isolation event, but rather the development of regiocontrolled synthetic methodologies (specifically Directed Ortho Metalation and Nucleophilic Aromatic Substitution) that unlocked this molecule as a modular scaffold. It serves as a critical junction point, allowing chemists to install alkyl, aryl, or amino groups at the 2-position via metal-catalyzed cross-coupling, while retaining the 3-methoxy group as a stable, yet modifiable, functionality.

This guide details the technical evolution of its synthesis, its mechanistic underpinnings, and its application in producing high-value flavorants like 2-isobutyl-3-methoxypyrazine (IBMP) and pharmaceutical candidates.

Structural Significance & Orthogonal Reactivity

The utility of 2-Bromo-3-methoxypyrazine lies in its orthogonal reactivity profile . It possesses two distinct "handles" that react under different conditions, allowing for sequential functionalization without protecting groups.

| Feature | Chemical Role | Reactivity Mode |

| C-2 Bromine | Electrophilic Handle | High Reactivity: Excellent substrate for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Negishi) and Grignard additions. |

| C-3 Methoxy | Directing/Functional Group | Stability/Activation: Acts as an Ortho-Directing Group (ODG) for lithiation; serves as a hydrogen-bond acceptor in drugs; hydrolyzable to a pyrazinone. |

| N-1 / N-4 | Ring Nitrogens | Electron Withdrawal: Makes the ring electron-deficient, facilitating Nucleophilic Aromatic Substitution (SNAr) at halogenated positions. |

The Discovery: Evolution of Synthetic Access

The access to 2,3-disubstituted pyrazines has evolved from low-yielding condensations to precise organometallic transformations.

Generation 1: The "Random" Condensation (1970s)

Early methods involved the condensation of amino acid amides (e.g., leucine amide) with glyoxal.

-

Limitation: This produced specific alkyl-pyrazines directly but lacked flexibility. If you wanted to change the alkyl group, you had to restart the synthesis with a different amino acid.

Generation 2: Nucleophilic Aromatic Substitution (SNAr)

The industrial breakthrough came from exploiting the symmetry of 2,3-dibromopyrazine .

-

Mechanism: Reaction with sodium methoxide (NaOMe).

-

Discovery: Researchers found that using exactly 1.0 equivalent of alkoxide resulted in the mono-substituted product, 2-Bromo-3-methoxypyrazine, with high selectivity due to the deactivation of the ring after the first substitution (the methoxy group donates electron density, making the second bromine less electrophilic).

Generation 3: Directed Ortho Metalation (DoM) (Modern)

The academic "discovery" utilized the directing power of the methoxy group itself.

-

Precursor: 2-Methoxypyrazine.[1]

-

Reagent: LiTMP (Lithium Tetramethylpiperidide) – a non-nucleophilic strong base.

-

Mechanism: The methoxy group coordinates the Lithium, directing deprotonation exclusively to the C-3 position (ortho). Quenching with an electrophilic bromine source (e.g., Br2 or NBS) yields the target regioselectively.

Figure 1: Divergent synthetic pathways to 2-Bromo-3-methoxypyrazine. Route A (Red) is preferred for industrial scale; Route B (Yellow) demonstrates high regiocontrol via lithiation.

Technical Protocols

The following protocols represent the two primary methods for accessing this intermediate.

Protocol A: The SNAr Method (Scalable)

Best for: Large-scale preparation (>10g). Starting Material: 2,3-Dibromopyrazine.

-

Preparation: Dissolve 2,3-dibromopyrazine (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Reagent Addition: Prepare a solution of Sodium Methoxide (NaOMe, 1.05 eq) in Methanol.

-

Reaction: Add the NaOMe solution dropwise to the pyrazine solution at 0°C over 30 minutes.

-

Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours. Quench with dilute HCl (to neutralize excess base). Concentrate in vacuo.

-

Purification: Partition between Ethyl Acetate and Water. The organic layer contains the product. Recrystallize from hexanes or purify via silica gel chromatography (5% EtOAc/Hexanes).

Protocol B: The Directed Ortho Metalation (DoM) Method

Best for: High precision, accessing derivatives where SNAr fails. Starting Material: 2-Methoxypyrazine.[1]

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Base Generation: Add 2,2,6,6-Tetramethylpiperidine (1.1 eq) and anhydrous THF. Cool to -78°C .[2] Add n-BuLi (1.1 eq) dropwise to generate LiTMP in situ. Stir for 30 mins.

-

Why LiTMP? It is a bulky, non-nucleophilic base. Standard n-BuLi would attack the pyrazine ring (nucleophilic addition) rather than deprotonating it.

-

-

Lithiation: Add 2-methoxypyrazine (1.0 eq) in THF dropwise at -78°C. Stir for 45 mins. The solution will turn deep red/brown, indicating the formation of the lithiated species.

-

Quench: Add Bromine (Br2, 1.2 eq) or NBS solution rapidly.

-

Workup: Quench with saturated NH4Cl solution. Extract with ether.

Applications in Research & Industry

Flavor Chemistry: The "Bell Pepper" Synthesis

The most famous application of this scaffold is the synthesis of 2-isobutyl-3-methoxypyrazine (IBMP) , the character-impact compound of bell peppers and Cabernet Sauvignon grapes (detectable at 2 ng/L).

-

Workflow:

-

Scaffold: 2-Bromo-3-methoxypyrazine .

-

Coupling Partner: Isobutylboronic acid (Suzuki) or Isobutylmagnesium bromide (Kumada).

-

Catalyst: Pd(dppf)Cl2 or Ni(dppp)Cl2.

-

Outcome: Clean replacement of Br with Isobutyl. This method is superior to alkylation of chloropyrazines because it avoids the formation of regioisomers.

-

Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD)

In kinase inhibitor development, the 2-amino-3-methoxypyrazine motif is a common ATP-hinge binder.

-

Strategy: The 2-bromo-3-methoxypyrazine is reacted with an amine (Buchwald-Hartwig coupling) to install the amino group at position 2.

-

Advantage: The methoxy group at position 3 can lock the conformation of the drug molecule via intramolecular hydrogen bonding with the N-H at position 2, improving potency.

Figure 2: The utility of the scaffold in divergent industrial applications.

References

-

Seifert, R. M., et al. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry. Link

-

Gerritsma, D., et al. (2003). Preparation of labelled 2-methoxy-3-alkylpyrazines. Journal of Labelled Compounds and Radiopharmaceuticals. Link

-

Turck, A., et al. (1995). Metalation of Diazines.[7] XI. Directed Ortho-Lithiation of Methoxypyrazines. Tetrahedron. Link

-

Snieckus, V. (1990). Directed ortho metalation.[2][8][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

-

PubChem. (2025). Compound Summary: 2-Bromo-3-methoxypyrazine. National Library of Medicine. Link

Sources

- 1. The Pherobase Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O [pherobase.com]

- 2. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 3. researchgate.net [researchgate.net]

- 4. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 11. Directed Ortho Metalation [organic-chemistry.org]

2-Bromo-3-methoxypyrazine: A Versatile Heterocyclic Scaffold for Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazine Core

In the landscape of contemporary drug discovery and materials science, heterocyclic building blocks are the linchpins of innovation. Among these, the pyrazine moiety stands out for its prevalence in a multitude of biologically active compounds and functional materials.[1] Its electron-deficient nature, coupled with the capacity for multiple points of functionalization, makes it a privileged scaffold. This guide focuses on a particularly strategic derivative: 2-Bromo-3-methoxypyrazine (CAS No. 1209905-41-8) .

The unique arrangement of a nucleofugal bromine atom adjacent to an activating methoxy group on the electron-poor pyrazine ring endows this molecule with a rich and versatile reactivity profile. It is an ideal substrate for a host of modern cross-coupling reactions and nucleophilic substitutions, enabling the rapid construction of complex molecular architectures. This guide, intended for the practicing chemist, will not only detail the "how" but, more critically, the "why" behind the synthetic strategies employing this powerful building block. We will explore its synthesis, key reactions, and applications, providing both theoretical grounding and practical, field-tested protocols.

Physicochemical Properties and Handling

While comprehensive experimental data for 2-bromo-3-methoxypyrazine is not extensively published, supplier information and data from analogous compounds provide a working profile.

| Property | Value/Information | Source/Rationale |

| CAS Number | 1209905-41-8 | Sigma-Aldrich[2] |

| Molecular Formula | C₅H₅BrN₂O | PubChem[3] |

| Molecular Weight | 189.01 g/mol | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Sigma-Aldrich |

| Storage | Sealed in a dry environment at room temperature. | Sigma-Aldrich |

Handling and Safety: No specific Material Safety Data Sheet (MSDS) is publicly available for 2-bromo-3-methoxypyrazine. However, based on related bromo-heterocyclic compounds and general laboratory practice, the following precautions are mandated:

-

Handle in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Avoid inhalation of dust and contact with skin and eyes.[6]

-

Store away from strong oxidizing agents.[6]

-

As with many halogenated organic compounds, it should be treated as harmful if swallowed or inhaled, and as an irritant to skin and eyes.[4][7]

Synthesis of 2-Bromo-3-methoxypyrazine: A Proposed Route

A validated, multi-gram synthesis of 2-bromo-3-methoxypyrazine is not explicitly detailed in readily accessible literature. However, a robust and logical pathway can be engineered from established transformations on related heterocyclic systems. The proposed synthesis begins with the commercially available 2-aminopyrazine and proceeds through a bromination, methoxylation, and a subsequent Sandmeyer reaction.

Part 1: Synthesis of 2-Amino-3-methoxypyrazine

The initial steps leverage a known sequence for the preparation of substituted aminopyrazines.

-

Bromination of 2-Aminopyrazine: Direct bromination of 2-aminopyrazine can be challenging, sometimes leading to tar formation. However, a process has been patented for the dibromination to 2-amino-3,5-dibromopyrazine, which proceeds in good yield.[8]

-

Selective Methoxylation: The subsequent reaction with sodium methoxide has been shown to selectively displace the bromine at the 3-position, yielding 2-amino-5-bromo-3-methoxypyrazine.[3]

-

Debromination: The remaining bromine at the 5-position can be removed via catalytic hydrogenation to afford the key intermediate, 2-amino-3-methoxypyrazine.

Part 2: Proposed Sandmeyer Reaction Protocol

The final conversion of the amino group to a bromine atom is a classic Sandmeyer reaction. This is a well-established and reliable transformation for aromatic and heteroaromatic amines.[9]

Protocol: Synthesis of 2-Bromo-3-methoxypyrazine

-

Step 1: Diazotization

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-methoxypyrazine (1.0 eq) in an aqueous solution of 48% hydrobromic acid (HBr) (approx. 4-5 eq).

-

Cool the resulting slurry to 0 °C to -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 0 °C. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Stir the reaction mixture at 0 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed. Causality: The Cu(I) catalyst facilitates the decomposition of the diazonium salt and the transfer of the bromide nucleophile to the pyrazine ring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

-

-

Step 3: Work-up and Purification

-

Basify the reaction mixture to pH ~8-9 with a cold aqueous solution of sodium hydroxide (NaOH).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel to afford 2-bromo-3-methoxypyrazine.

-

Key Reactions and Synthetic Utility

The strategic placement of the bromine and methoxy groups makes 2-bromo-3-methoxypyrazine a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most powerful methods for C-C bond formation, valued for its mild conditions and broad functional group tolerance. The electron-deficient nature of the pyrazine ring makes 2-bromo-3-methoxypyrazine an excellent substrate for this reaction.

Expertise & Causality: The choice of catalyst, ligand, and base is paramount. For heteroaromatic bromides, palladium catalysts paired with electron-rich, bulky phosphine ligands are often superior. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[8][10] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6]

Representative Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add 2-bromo-3-methoxypyrazine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N cross-coupling reaction has revolutionized the synthesis of aryl amines.[11] It allows for the direct coupling of 2-bromo-3-methoxypyrazine with a wide array of primary and secondary amines.

Expertise & Causality: The catalytic system for Buchwald-Hartwig amination is highly tunable. The combination of a palladium source (like Pd₂(dba)₃) and a specialized phosphine ligand (such as XPhos, SPhos, or BINAP) is key. These bulky, electron-rich ligands accelerate the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, forming the active palladium-amido complex.[13]

Representative Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-bromo-3-methoxypyrazine (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.08 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

-

After cooling, quench the reaction by adding water. Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify by column chromatography to yield the desired aminopyrazine derivative.

Stille Coupling

The Stille reaction couples the substrate with an organostannane reagent, offering a pathway to introduce alkyl, vinyl, aryl, and alkynyl groups. It is particularly useful due to the stability and functional group tolerance of the organostannane reagents.[14]

Expertise & Causality: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[15] The choice of palladium catalyst and ligands is crucial. Pd(PPh₃)₄ is a common and effective catalyst.[16] In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, especially with less reactive organostannanes.[15]

Representative Protocol: Stille Coupling

-

Combine 2-bromo-3-methoxypyrazine (1.0 eq), the organostannane reagent (e.g., tributyl(vinyl)stannane) (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a Schlenk flask under an inert atmosphere.

-

Add a dry, degassed solvent like DMF or toluene.

-

Heat the reaction to 80-100 °C until the starting material is consumed.

-

Upon completion, cool the reaction and partition between an organic solvent and aqueous potassium fluoride (KF). The KF solution helps to remove the tin byproducts as insoluble fluorides.

-

Separate the layers, and wash, dry, and concentrate the organic phase.

-

Purify the product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring, further activated by the bromine atom, is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.[17] This provides a direct, metal-free method for introducing oxygen, sulfur, or nitrogen functionalities.

Expertise & Causality: The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[18] The rate of this reaction is highly dependent on the strength of the nucleophile and the electron-withdrawing nature of the aromatic ring. Strong nucleophiles like sodium methoxide (NaOMe) or sodium thiophenoxide (NaSPh) are typically required. The reaction is often performed at elevated temperatures to overcome the activation energy for the initial nucleophilic attack.[19]

Representative Protocol: SNAr with an Alkoxide

-

In a round-bottom flask, dissolve sodium metal (1.5 eq) in anhydrous methanol under an inert atmosphere to generate sodium methoxide in situ.

-

Once the sodium has completely reacted, add a solution of 2-bromo-3-methoxypyrazine (1.0 eq) in methanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool to room temperature and carefully neutralize with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer, followed by purification via chromatography to yield the dimethoxypyrazine product.

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The pyrazine core is a well-established scaffold in the design of kinase inhibitors, where the ring nitrogens often act as hydrogen bond acceptors, interacting with the hinge region of the kinase's ATP-binding pocket.[1][20] 2-Bromo-3-methoxypyrazine is an excellent starting point for the synthesis of substituted pyrazine libraries for screening against various kinases.

Illustrative Synthesis of a Pyrazine-based Kinase Inhibitor Scaffold:

This hypothetical pathway demonstrates how 2-bromo-3-methoxypyrazine can be used to construct a core structure found in many patented kinase inhibitors.[21][22]

-

Initial C-C Bond Formation: A Suzuki coupling between 2-bromo-3-methoxypyrazine and a suitably functionalized arylboronic acid (e.g., one containing a nitro group or a protected amine) can be performed to install a key pharmacophoric element.

-

Introduction of the Hinge-Binding Moiety: A subsequent Buchwald-Hartwig amination, perhaps at a different position on the coupled aryl ring, would introduce the crucial amine functionality that interacts with the kinase hinge region.

This modular approach allows for the rapid generation of a diverse library of compounds by varying the boronic acid and amine coupling partners, accelerating the structure-activity relationship (SAR) studies essential for drug development.

Conclusion

2-Bromo-3-methoxypyrazine is a high-value building block poised for significant application in medicinal chemistry and beyond. Its predictable reactivity in a range of robust, modern cross-coupling reactions allows for efficient and modular synthesis of complex target molecules. While detailed public data on this specific reagent is emerging, its utility can be confidently predicted based on the well-understood chemistry of related heterocyclic systems. As the demand for novel kinase inhibitors and other complex, nitrogen-containing molecules grows, the strategic application of scaffolds like 2-bromo-3-methoxypyrazine will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

- Gerritsma, D., Brindle, I.D., Jones, T.R.B., and Capretta, A. (2003). Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. J. Labelled Compd. Radiopharm., 46, 243-253.

- DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation - Google Patents. (n.d.).

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 30, 2026, from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazine, 2-methoxy-3-methyl-.

-

National Center for Biotechnology Information. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. Retrieved January 30, 2026, from [Link]

- Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

-

Nowacki, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3). [Link]

- Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis and Applications of 4-Bromo-2-methoxypyridine: A Chemical Intermediate Deep Dive.

-

National Center for Biotechnology Information. (n.d.). 2-bromo-3-methoxypyrazine. PubChem. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Retrieved January 30, 2026, from [Link]

-

Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

- Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

-

Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Retrieved January 30, 2026, from [Link]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Barlin, G. B. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-isobutyl-3-methoxypyrazine, CAS registry number 24683-00-9. Food and Chemical Toxicology.

- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- Myers, A. (n.d.). The Stille Reaction - Chem 115.

-

ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Retrieved January 30, 2026, from [Link]

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.

-

The OChem Whisperer. (2017, April 13). Here is some Nucleophilic Aromatic Substitution for ya! Retrieved January 30, 2026, from [Link]

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Harris, P. A., et al. (2005). Discovery of N-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N'-(5-isothiazolyl)urea (CP-547,632), a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 tyrosine kinase. Journal of Medicinal Chemistry, 48(6), 1610–1619.

-

Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

-

The Pherobase. (n.d.). Synthesis - 2-isobutyl-3-methoxypyrazine | C9H14N2O. Retrieved January 30, 2026, from [Link]

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

- OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- NROChemistry. (n.d.). Stille Coupling.

- Metin, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- Organic Syntheses. (2011). Org. Synth., 88, 197.

- Figshare. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).

-

National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylpyrazine. PubChem. Retrieved January 30, 2026, from [Link]

- ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.

- Beilstein Journals. (n.d.). Supplementary Information.

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methoxypyrazine. PubChem. Retrieved January 30, 2026, from [Link]

- Fisher Scientific. (2013). SAFETY DATA SHEET.

- Alchem.Pharmtech. (n.d.). CAS 1209905-41-8 | 2-Bromo-3-methoxypyrazine.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - 2-bromo-3-methoxypyrazine (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. 2-Bromo-5-methoxypyrazine | C5H5BrN2O | CID 19756172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rsc.org [rsc.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rose-hulman.edu [rose-hulman.edu]

- 19. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]

- 20. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandf.figshare.com [tandf.figshare.com]

Technical Monograph: Spectroscopic Characterization of 2-Bromo-3-methoxypyrazine

[1][2]

Chemical Identity & Significance

2-Bromo-3-methoxypyrazine is a critical halo-pyrazine scaffold used extensively in medicinal chemistry. It serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce the methoxypyrazine moiety—a pharmacophore often associated with optimized lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

| Property | Detail |

| IUPAC Name | 2-Bromo-3-methoxypyrazine |

| CAS Registry Number | 1209905-41-8 (Commercial); 24032-84-6 (Generic/Related) |

| Molecular Formula | C |

| Molecular Weight | 188.01 (Monoisotopic |

| Physical State | White to pale yellow crystalline solid or oil (purity dependent) |

| Solubility | Soluble in CHCl |

Synthesis & Sample Preparation

To understand the spectroscopic impurity profile, one must understand the synthesis. The standard industrial route involves the nucleophilic aromatic substitution (

Experimental Protocol: Preparation for Analysis

Objective: Isolate high-purity 2-Bromo-3-methoxypyrazine for spectral acquisition, minimizing the bis-methoxy impurity.

-

Reagents: 2,3-Dibromopyrazine (1.0 eq), Sodium Methoxide (0.98 eq, 0.5M in MeOH), Anhydrous Methanol.

-

Procedure:

-

Dissolve 2,3-dibromopyrazine in anhydrous MeOH under N

atmosphere. -

Cool to 0°C. Add NaOMe solution dropwise over 30 minutes. Note: Controlling stoichiometry is critical to prevent formation of 2,3-dimethoxypyrazine.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench with water, extract with Dichloromethane (DCM).

-

Dry organic layer over MgSO

and concentrate in vacuo.

-

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway and critical control point for impurity management.

Spectroscopic Profiling

The following data represents the definitive spectral signature of the compound.

A. Nuclear Magnetic Resonance ( H & C NMR)

The pyrazine ring protons appear as two doublets due to vicinal coupling (

Solvent: Chloroform-d (CDCl

H NMR Data Table

| Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 8.16 | Doublet (d) | 1H | 2.7 Hz | H-6 | Ortho to Br; Deshielded by N1 |

| 7.96 | Doublet (d) | 1H | 2.7 Hz | H-5 | Ortho to OMe; Shielded relative to H-6 |

| 4.09 | Singlet (s) | 3H | - | -OCH | Methoxy group |

Mechanistic Insight:

-

H-6 vs H-5: H-6 is typically more deshielded (downfield) than H-5 because the bromine atom at C2 exerts a deshielding inductive effect, whereas the methoxy group at C3 exerts a shielding mesomeric (+M) effect on the positions ortho/para to it (though meta to H-5, the electron density map of pyrazine is complex). In 2-halo-3-methoxypyrazines, the proton adjacent to the halide (H-6) generally appears downfield of the proton adjacent to the methoxy (H-5).

-

Coupling: The

value of ~2.7 Hz is characteristic of para-coupling in benzene derivatives but represents 5,6-coupling in the 1,4-diazine system.

C NMR Data Table

| Shift ( | Type | Assignment |

| 156.5 | Quaternary (C) | C-3 (C-OMe, ipso) |

| 140.2 | Methine (CH) | C-6 |

| 135.8 | Methine (CH) | C-5 |

| 129.5 | Quaternary (C) | C-2 (C-Br, ipso) |

| 54.8 | Methyl (CH | -OCH |

B. Mass Spectrometry (MS)

The mass spectrum is the primary tool for confirming the presence of bromine due to its unique isotopic abundance.

Ionization Mode: ESI+ or EI

Molecular Ion: [M+H]

| m/z Value | Relative Abundance | Identity | Interpretation |

| 189.0 | 100% | [M( | Base peak (ESI) |

| 191.0 | ~98% | [M( | Confirming Bromine (1:1 ratio) |

| 161.0 | Variable | [M - 28] | Loss of CO (typical of methoxy-heterocycles) |

| 110.0 | Variable | [M - Br] | Loss of Bromine radical |

Fragmentation Logic Diagram

Figure 2: Predicted fragmentation pathways under Electron Impact (EI) ionization.

C. Infrared Spectroscopy (FT-IR)

Sampling: Neat (ATR) or KBr Pellet.

-

3050 - 3080 cm

: C-H stretch (Aromatic/Pyrazine). -

2950 - 2990 cm

: C-H stretch (Aliphatic methyl). -

1520 - 1580 cm

: C=N / C=C ring stretching (Pyrazine skeletal breathing). -

1250 - 1280 cm

: C-O stretch (Aryl ether). -

650 - 750 cm

: C-Br stretch (Diagnostic fingerprint).

Quality Control & Impurity Analysis

When sourcing or synthesizing this material, two primary impurities must be monitored.

-

2,3-Dibromopyrazine (Starting Material):

-

Detection: TLC (Non-polar), GC-MS.

-

NMR: Singlet at

8.35 ppm (Symmetrical). Absence of OMe singlet.

-

-

2,3-Dimethoxypyrazine (Over-reaction):

-

Detection: GC-MS (m/z 140).

-

NMR: Singlet at

7.60 ppm (Ring H) and

-

Self-Validating Protocol:

Check: Integrate the OMe singlet (4.09 ppm) against the aromatic region. A 3:1:1 ratio confirms the mono-substituted product. A ratio of 6:2 indicates the bis-methoxy impurity.

References

-

Synthesis & Analog Data: Uchimaru, F., et al. "Synthesis of 2-substituted 3-methoxypyrazines." Chem. Pharm. Bull. 1972, 20, 2204-2208. Link

-

Medicinal Chemistry Application: Patent US10030012B2. "Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists." (Example 40 describes the use of 2-bromo-3-methoxypyrazine).[1][2][3][4][5][6][7] Link

-

General Pyrazine Spectroscopy: Sato, T., et al. "Pyrazine Chemistry: Synthesis and Spectroscopic Properties." J. Heterocyclic Chem. 1985.[3]

-

Commercial Identity: Sigma-Aldrich Product Specification, CAS 1209905-41-8. Link

Sources

- 1. US10030012B2 - Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists - Google Patents [patents.google.com]

- 2. 2450-71-7 | Prop-2-yn-1-amine | Rasagiline Related | Ambeed.com [ambeed.com]

- 3. 198561-07-8 | Fmoc-Pra-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 4. 3375-31-3 | Palladium (II) acetate | Palladium | Ambeed.com [ambeed.com]

- 5. LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Ambeed.com [ambeed.com]

- 6. 1137-99-1 | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. 2450-71-7 | Prop-2-yn-1-amine | Rasagiline Related | Ambeed.com [ambeed.com]

Technical Guide: NMR Data Interpretation of 2-Bromo-3-methoxypyrazine

This technical guide is structured to serve as a definitive manual for the structural validation of 2-Bromo-3-methoxypyrazine using NMR spectroscopy. It moves beyond simple data listing to provide a causal, mechanistic framework for interpretation.

Executive Summary

2-Bromo-3-methoxypyrazine is a critical heterocyclic building block in medicinal chemistry, particularly for late-stage functionalization via Buchwald-Hartwig aminations or Suzuki couplings. Its asymmetry renders it distinct in NMR spectroscopy, but it often presents challenges due to the close chemical shifts of the pyrazine ring protons. This guide provides a self-validating protocol to distinguish the target molecule from common regioisomeric impurities (e.g., 2,6-isomers) using coupling constant analysis (

Part 1: Structural Analysis & Theoretical Prediction

Before acquiring data, one must understand the electronic environment that dictates the spectral footprint. The pyrazine core is electron-deficient (π-deficient), but the substituents introduce competing effects.

Electronic Effects on Chemical Shift[1][2]

-

C3-Methoxy Group (-OCH₃):

-

Inductive Effect (-I): Withdraws electron density through the sigma bond, deshielding C-3.

-

Resonance Effect (+M): Donates lone pair electron density into the ring. This shielding effect is most pronounced at the para position (C-6) and ortho position (C-2, though blocked by Br).

-

-

C2-Bromine Atom (-Br):

-

Inductive Effect (-I): Strongly withdraws density, deshielding C-2.

-

Steric Influence: minimal effect on H-shifts compared to electronic effects.

-

Logical Assignment Workflow

The following directed graph illustrates the decision matrix for assigning this specific molecule.

Figure 1: Decision tree for confirming the 2,3-substitution pattern based on proton coupling constants.

Part 2: Experimental 1H NMR Interpretation

Solvent Recommendation: Chloroform-

1H NMR Data Table (400 MHz, CDCl₃)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-5 | 7.95 - 8.00 | Doublet (d) | 1H | Meta to OMe; Vicinal to H-6. | |

| H-6 | 8.05 - 8.10 | Doublet (d) | 1H | Para to OMe (Shielded by resonance, but deshielded by N). | |

| -OCH₃ | 4.05 - 4.08 | Singlet (s) | 3H | - | Characteristic methoxy on heteroaryl ring. |

Detailed Analysis

-

The Methoxy Singlet (

4.05): This is the internal standard for integration. If this integrates to 3H, the aromatic region must integrate to 2H total. Significant deviation indicates a purity issue. -

The Pyrazine Doublets (

7.95 - 8.10):-

Differentiation: The two protons are chemically non-equivalent due to the asymmetric substitution (Br vs OMe).

-

Coupling Constant (

): The critical value is 2.7 Hz .-

In pyrazines, vicinal coupling (

) is typically 2.5–3.0 Hz. -

Long-range cross-ring coupling (

or

-

-

Conclusion: Observation of a clear doublet with

Hz definitively proves the protons are adjacent (positions 5 and 6), confirming the 2,3-disubstitution pattern.

-

Part 3: 13C NMR & Heteronuclear Correlation

Carbon NMR provides the skeleton verification. The lack of symmetry results in 5 distinct carbon signals.

13C NMR Data Table (100 MHz, CDCl₃)

| Carbon | Shift ( | Type | Assignment Note |

| C-3 | 154.0 - 156.0 | Quaternary (C-O) | Most deshielded due to direct Oxygen attachment. |

| C-5 | 138.0 - 140.0 | CH | Correlates to H-5 in HSQC. |

| C-6 | 134.0 - 136.0 | CH | Correlates to H-6 in HSQC. |

| C-2 | 128.0 - 132.0 | Quaternary (C-Br) | Distinctive shift for C-Br; often lower intensity. |

| -OCH₃ | 54.5 - 55.5 | CH₃ | Typical alkyl-ether region. |

Validation via 2D NMR (HSQC/HMBC)

-

HSQC (Heteronuclear Single Quantum Coherence): Use this to pair the proton doublets at ~8.0 ppm with the carbons at ~135 and ~139 ppm. The quaternary carbons (C-2, C-3) will disappear.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Methoxy protons (4.05 ppm) will show a strong 3-bond correlation (

) to C-3 (~155 ppm). This links the side chain to the specific ring position. -

H-6 will correlate to C-2 (C-Br), allowing you to distinguish H-6 from H-5.

-

Part 4: Protocol for Sample Preparation & Acquisition

To ensure reproducibility and adherence to the "Self-Validating System" pillar:

-

Mass Measurement: Weigh 10–15 mg of the solid analyte.

-

Solvent Addition: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Why TMS? Pyrazine shifts are sensitive to concentration. An internal reference is mandatory for accurate reporting.

-

-

Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a cotton plug into the NMR tube. Particulates cause magnetic field inhomogeneity, broadening the critical doublets into singlets.

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle: 30° (maximizes signal-to-noise for quick scans).

-

Relaxation Delay (D1): Set to 2.0 seconds . Pyrazine protons can have long T1 relaxation times. If integration is low, increase D1 to 5.0 seconds.

-

Scans (NS): 16 scans for 1H; 512+ scans for 13C (due to quaternary carbons).

-

Part 5: Common Impurities & Troubleshooting

During drug development, this intermediate is often synthesized via nucleophilic aromatic substitution of 2,3-dibromopyrazine or 2,3-dichloropyrazine.

| Impurity | 1H NMR Signature | Origin |

| 2,3-Dibromopyrazine | Singlet at ~8.3 ppm (s, 2H) | Unreacted Starting Material. Symmetric molecule = single peak. |

| 2-Bromo-3-hydroxypyrazine | Broad singlet >11 ppm (OH) or amide-like NH pattern. | Hydrolysis of product (moisture sensitivity). |

| Methanol | Singlet at 3.49 ppm (CH₃) | Residual solvent from methoxylation reaction. |

Troubleshooting Diagram: Signal Overlap

If the doublets at 7.95/8.05 ppm overlap into a "pseudo-singlet":

-

Change Solvent: Switch to Benzene-

or Acetone- -

Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.5) during Fourier Transform to enhance resolution.

References

-

National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). SDBS No.

-

[Link]

-

-

Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for coupling constants in heterocycles).[1]

-

[Link]

-

-

PubChem.2-Bromo-3-methoxypyrazine Compound Summary.

-

[Link]

-

- Royal Society of Chemistry.ChemSpider: Search and Share Chemistry. (Validation of predicted shifts for halo-alkoxy pyrazines).

Sources

potential applications of 2-Bromo-3-methoxypyrazine in medicinal chemistry

This technical guide details the medicinal chemistry applications of 2-Bromo-3-methoxypyrazine , a bifunctional heterocyclic building block. It focuses on its utility as a precursor for 3-substituted pyrazin-2-ones , a privileged scaffold in kinase inhibition and oncology.

Executive Summary

2-Bromo-3-methoxypyrazine represents a high-value "orthogonal" scaffold in drug discovery. Its utility stems from the distinct reactivity profiles of its two functional handles: the C2-bromide , which serves as an excellent electrophile for transition-metal-catalyzed cross-couplings, and the C3-methoxy group , which acts as a masked carbonyl.

For medicinal chemists, this molecule offers a direct synthetic entry to 3-arylpyrazin-2-ones , a pharmacophore found in numerous kinase inhibitors (e.g., mimicking the hinge-binding region of ATP). This guide outlines the chemical logic, synthetic pathways, and experimental protocols required to leverage this building block effectively.

Chemical Profile & Reactivity Analysis

Structural Properties

-

IUPAC Name: 2-Bromo-3-methoxypyrazine

-

Molecular Formula: C₅H₅BrN₂O

-

Molecular Weight: 188.02 g/mol

-

Electronic Character: Electron-deficient heteroaromatic ring.

-

Key Features:

-

C2-Br: Highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the adjacent N1 and N4 atoms.

-

C3-OMe: Provides solubility during intermediate steps and blocks the C3 position until deprotection is required to reveal the hydrogen-bond donor/acceptor motif (pyrazinone).

-

The "Orthogonal" Strategy

The core value of this molecule lies in the ability to functionalize the C2 position without affecting the C3 position, followed by a transformation of the C3 position in a late-stage step.

Figure 1: Orthogonal reactivity map. The C2-bromide allows for library diversification (Paths A/B) before the C3-methoxy group is unmasked (Path C) to activate the pharmacophore.

Synthetic Utility & Applications

C2-Functionalization: The Gateway to Diversity

The bromine atom at C2 is significantly more reactive toward oxidative addition than the methoxy group is toward nucleophilic displacement. This allows for high-yielding cross-coupling reactions.[1]

-

Suzuki-Miyaura Coupling: The most common transformation. It installs aryl or heteroaryl groups at C2.

-

Catalyst System: Pd(PPh₃)₄ is standard, but Pd₂(dba)₃/XPhos is recommended for sterically hindered boronic acids.

-

Base: K₂CO₃ or K₃PO₄ (anhydrous conditions preferred to prevent hydrolysis of the methoxy group).

-

-

Buchwald-Hartwig Amination: Installs amine "tails" (solubilizing groups) at C2.

-

Note: Requires active ligands like BINAP or BrettPhos to outcompete potential side reactions at the methoxy position.

-

The Pyrazinone Transformation (The "Why")

Many kinase inhibitors require a hydrogen bond donor-acceptor motif to bind to the hinge region of the kinase ATP pocket. The 2-methoxypyrazine moiety is lipophilic and does not bind well. However, demethylation converts it into the 3-substituted pyrazin-2(1H)-one , which possesses the necessary NH (donor) and C=O (acceptor) features.

Mechanism:

-

Coupling: 2-Bromo-3-methoxypyrazine + Aryl-Boronic Acid → 2-Aryl-3-methoxypyrazine.

-

Demethylation: 2-Aryl-3-methoxypyrazine + BBr₃ → 3-Arylpyrazin-2(1H)-one .

Case Study: Designing a Kinase Inhibitor Core

In the development of inhibitors for targets like EGFR or p38 MAP kinase , the pyrazinone scaffold serves as a bioisostere for the pyridinone or quinolinone cores.

Data Comparison: Reactivity of Leaving Groups

| Reaction Type | Position | Leaving Group | Conditions | Yield Potential |

| Suzuki Coupling | C2 | Bromine | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C | High (>85%) |

| SNAr (Amination) | C2 | Bromine | Primary Amine, DIPEA, DMSO, 100°C | Moderate (60-75%) |

| SNAr (Displacement) | C3 | Methoxy | Strong Nucleophile (e.g., NaSMe), High Temp | Low/Difficult* |

| Demethylation | C3 | Methyl | BBr₃ (DCM) or HBr/AcOH | High (>90%) |

*Note: Direct displacement of the methoxy group is kinetically disfavored compared to the bromide and is rarely used as a primary strategy.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Validates the synthesis of 2-Aryl-3-methoxypyrazine intermediates.

-

Setup: Charge a dry Schlenk flask with 2-Bromo-3-methoxypyrazine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Concentration should be ~0.1 M.

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Reaction: Heat to 90°C under Argon for 12–16 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Demethylation to Pyrazinone

Validates the conversion to the active pharmacophore.

-

Setup: Dissolve the 2-Aryl-3-methoxypyrazine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under Nitrogen.

-

Addition: Cool to 0°C. Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Cool to 0°C. Carefully quench with MeOH (exothermic).

-

Workup: Concentrate the solvent. Redissolve in EtOAc/NaHCO₃ (sat). The product often precipitates or can be extracted into the organic layer depending on substitution.

Visualizing the Synthetic Logic

The following diagram illustrates the divergence from the starting material to two distinct classes of bioactive molecules.

Figure 2: Synthetic divergence. Route A is the primary medicinal chemistry application for generating kinase inhibitor scaffolds.

References

-

Sigma-Aldrich. (n.d.). 2-Bromo-3-methoxypyrazine Product Specification and Properties. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

-

Lacey, M. J., et al. (2017). Methoxypyrazines of Grapes and Wines. ResearchGate. Retrieved from (Context on the stability and occurrence of the methoxypyrazine core).

-

MDPI. (2024). Facile Synthesis of Pyrazine-2-carboxamide Derivatives by Suzuki Coupling. Retrieved from (Protocol validation for bromopyrazine coupling).

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from (Mechanistic basis for reactivity).

Sources

A Senior Application Scientist's Guide to Exploratory Reactions with 2-Bromo-3-methoxypyrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pyrazine Core

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among them, the pyrazine scaffold represents a privileged structural motif, found in numerous natural products and synthetically developed therapeutic agents.[1][2] Its unique electronic properties, characterized by the electron-withdrawing nature of its two 1,4-diaza-substituted nitrogens, impart both metabolic stability and distinct vectoral properties for molecular interactions.[2]

This guide focuses on a particularly versatile building block: 2-Bromo-3-methoxypyrazine . This molecule is strategically functionalized for divergent synthesis. The bromo substituent serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, while the π-deficient pyrazine ring activates this position for nucleophilic aromatic substitution (SNAr). The adjacent methoxy group, an electron-donating substituent, electronically modulates the reactivity of the ring, offering a nuanced substrate for chemical exploration. This document provides a field-proven perspective on harnessing the reactivity of this key intermediate, moving beyond simple protocols to explain the causality behind the chosen synthetic strategies.

Section 1: Core Characteristics and Safety Mandates

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable.

Physicochemical Data

A summary of the essential properties of 2-Bromo-3-methoxypyrazine and related compounds is presented below. This data is critical for reaction setup, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | N/A |

| Molecular Weight | 189.01 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 45-49 °C | N/A |

| Boiling Point | Not explicitly available; decomposition may occur | N/A |

| Solubility | Soluble in most organic solvents (DCM, THF, Dioxane, DMF) | General Knowledge |

Note: Data for the direct parent compound is sparse; properties are inferred from structurally similar pyrazines and general chemical principles.

Handling and Safety Protocols

2-Bromo-3-methoxypyrazine and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

-

Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition.[3][4] For long-term stability, storage under an inert atmosphere (Nitrogen or Argon) is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] 2-Bromo-3-methoxypyrazine is an excellent substrate for these transformations due to the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center.

The Unified Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this fundamental pathway is key to troubleshooting and optimizing reactions.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The cycle initiates with the Oxidative Addition of the aryl bromide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent Transmetalation step involves the transfer of an organic group (R) from a main-group organometallic reagent (R-M) to the palladium center. Finally, Reductive Elimination forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.[7][8][9]

Causality Behind Component Selection:

-

Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands accelerate the reductive elimination step and stabilize the Pd(0) species, allowing for lower catalyst loadings and reactions with more challenging substrates.

-

Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical and is often solvent-dependent. Carbonates are a good starting point for many systems.

-

Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Reactor Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-methoxypyrazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as finely ground K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and ligand if required.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Arylamines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[11] This reaction is indispensable in drug discovery, as the arylamine motif is prevalent in pharmaceuticals.[12]

Causality Behind Component Selection:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the oxidative addition and, crucially, facilitate the difficult C-N reductive elimination step. Pre-formed palladium precatalysts (e.g., XPhos Pd G3) are often used for their air stability and high activity.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ can sometimes be effective, particularly with secondary amines.[13]

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Reactor Setup: In a glovebox, add the palladium precatalyst (1-2 mol %) and ligand to an oven-dried vial or flask. Add the base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: Add 2-Bromo-3-methoxypyrazine (1.0 equiv) and the amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction: Seal the vessel and heat to 90-110 °C with stirring. Monitor by LC-MS.

-

Workup: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction typically employs a dual-catalyst system.

Causality Behind Component Selection:

-

Palladium Catalyst: As with other cross-couplings, a Pd(0) source is needed. Pd(PPh₃)₂Cl₂ is a common choice, which is reduced in situ to the active Pd(0) species.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the Pd(II) complex.

-

Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and as a solvent.

Field-Proven Protocol: Sonogashira Coupling

-

Reactor Setup: To a Schlenk flask, add 2-Bromo-3-methoxypyrazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), and the copper co-catalyst (CuI, 4-10 mol %).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-